1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
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Overview
Description
“1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide” is a chemical compound with the molecular weight of 257.72 . It is also known as "1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15NO3.ClH/c1-16-9-4-5-10-8 (7-9)3-2-6-12 (10,13)11 (14)15;/h4-5,7H,2-3,6,13H2,1H3, (H,14,15);1H
. This code represents the structure of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 257.72 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Pharmaceutical Research
- Anti-HIV Agents : Some studies have explored derivatives of this compound as potential anti-HIV agents. Researchers investigate their binding affinity to viral proteins and their inhibitory effects on viral replication.
Biological Studies
- Molecular Docking Studies : Researchers have performed molecular docking studies with derivatives of this compound to understand their interactions with biological targets . These studies aid drug discovery and design.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide are currently unknown
Result of Action
The molecular and cellular effects of 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the resulting changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-9-4-5-10-8(7-9)3-2-6-12(10,14)11(13)15/h4-5,7H,2-3,6,14H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMZUVNKLIAALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
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